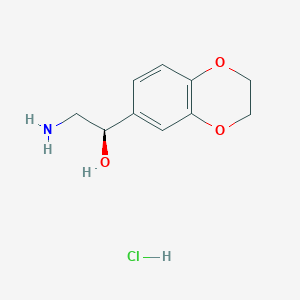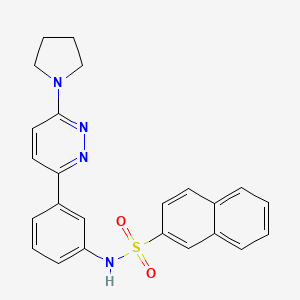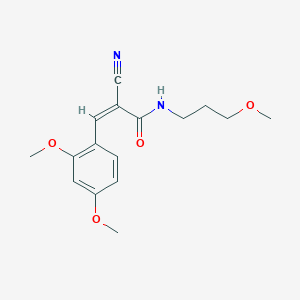![molecular formula C23H25N3O4S B2983930 (2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[(3,4-dimethylphenyl)sulfonyl]prop-2-enenitrile CAS No. 885185-79-5](/img/structure/B2983930.png)
(2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[(3,4-dimethylphenyl)sulfonyl]prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[(3,4-dimethylphenyl)sulfonyl]prop-2-enenitrile is a useful research compound. Its molecular formula is C23H25N3O4S and its molecular weight is 439.53. The purity is usually 95%.
BenchChem offers high-quality (2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[(3,4-dimethylphenyl)sulfonyl]prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[(3,4-dimethylphenyl)sulfonyl]prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metabolism and Pharmacokinetics
- Cytochrome P450 Enzyme Metabolism : This compound has been investigated for its metabolism involving Cytochrome P450 enzymes. A study focusing on a similar molecule, Lu AA21004, revealed insights into its oxidative metabolism by human liver microsomes and recombinant enzymes, identifying primary enzymes responsible for its metabolic transformations. These findings are crucial for understanding the pharmacokinetics and potential interactions of similar compounds in clinical settings (Hvenegaard et al., 2012).
Chemical Synthesis and Modifications
Synthesis of Highly Substituted Piperazines : Research on the synthesis of highly substituted piperazines, which are structurally related to the compound , underscores the versatility and chemical reactivity of piperazine derivatives in producing enantiopure compounds for potential pharmaceutical applications (Viso et al., 2006).
Novel Antiviral Agents : A study synthesizing and evaluating 4-(7,7-dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl) morpholine derivatives for antiviral activity highlighted the potential of piperazine-based compounds in developing new therapeutic agents against viral infections (Selvakumar et al., 2018).
Materials Science
- Functionalized Nanomaterials for Separation Processes : An innovative approach utilizing piperazine derivatives for modifying carbon nanotubes in nanofiltration membranes demonstrated the compound's relevance in enhancing water treatment technologies. This application signifies the compound's potential in improving the selectivity and efficiency of separation processes in desalination and wastewater treatment (Guo et al., 2018).
Pharmaceutical Applications
- Antimicrobial and Antioxidant Activities : The synthesis and evaluation of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives for antimicrobial and antioxidant activities present an example of how modifications to the piperazine moiety can lead to compounds with significant biological activities. This research suggests the potential of such derivatives in developing new antimicrobial and antioxidant agents (Mallesha & Mohana, 2011).
Propiedades
IUPAC Name |
(E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(3,4-dimethylphenyl)sulfonylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-17-3-5-20(11-18(17)2)31(27,28)21(13-24)15-26-9-7-25(8-10-26)14-19-4-6-22-23(12-19)30-16-29-22/h3-6,11-12,15H,7-10,14,16H2,1-2H3/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRPWXZDJHTAQC-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C(=CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)/C(=C/N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Ethenylsulfonyl-N-[4-fluoro-2-(1-methylpyrazol-4-yl)phenyl]propanamide](/img/structure/B2983852.png)
![(E)-6-(tert-butyl)-8-((2-hydroxybenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2983854.png)





![1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2983864.png)
![3-[Cycloheptyl(methyl)amino]propanoic acid;hydrochloride](/img/structure/B2983865.png)


![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenoxypropanamide](/img/structure/B2983870.png)